Orthogonal Functionalization of the Privileged Quinazoline Scaffold: A Technical Guide to 4-Chloro-5-iodo-2-methylquinazoline
Orthogonal Functionalization of the Privileged Quinazoline Scaffold: A Technical Guide to 4-Chloro-5-iodo-2-methylquinazoline
Executive Summary
In modern medicinal chemistry, the quinazoline scaffold is universally recognized as a "privileged structure," forming the core of numerous FDA-approved targeted therapies[1]. Dominating the landscape of oncology, particularly as ATP-competitive tyrosine kinase inhibitors (TKIs), 4-anilinoquinazolines like gefitinib, erlotinib, and afatinib have revolutionized the treatment of malignancies such as non-small cell lung cancer (NSCLC)[2].
4-Chloro-5-iodo-2-methylquinazoline (CAS 1935505-11-5) emerges as a highly specialized, orthogonally reactive building block designed for advanced drug discovery[3]. By strategically positioning a reactive chloride at C4 and an iodide at C5, this molecule allows researchers to execute sequential, site-specific modifications without the need for complex protecting group strategies. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for leveraging this compound in the synthesis of next-generation multi-target kinase inhibitors[4].
Physicochemical Profiling & Structural Dynamics
To effectively utilize CAS 1935505-11-5, one must first understand the electronic and steric interplay of its substituents. The pyrimidine ring heavily withdraws electron density, activating the C4 position. Meanwhile, the C2-methyl group provides essential steric shielding, which can enhance the pharmacokinetic half-life of the resulting drug by blocking metabolic oxidation at the C2 position, a common degradation pathway in vivo.
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | 4-Chloro-5-iodo-2-methylquinazoline |
| CAS Number | 1935505-11-5 |
| Molecular Formula | C9H6ClIN2 |
| Molecular Weight | 304.52 g/mol |
| SMILES String | CC1=NC(Cl)=C2C=CC(I)=CC2=N1 |
| Core Scaffold | Quinazoline |
Data supported by commercial chemical inventory profiling[3].
The Causality of Orthogonal Reactivity
The true power of CAS 1935505-11-5 lies in its orthogonal reactivity . As a Senior Application Scientist, I emphasize that successful synthetic workflows rely on exploiting the distinct electronic environments of the C4 and C5 positions.
Why C4 Reacts First (SNAr)
The C4-chloride is situated between two highly electronegative sp² hybridized nitrogen atoms (N1 and N3). This creates a severe electron deficiency at the C4 carbon. When exposed to a nucleophile (such as an aniline or aliphatic amine), the system readily undergoes Nucleophilic Aromatic Substitution (SNAr) via a stabilized Meisenheimer complex[1]. The chloride acts as an excellent leaving group, yielding a 4-aminoquinazoline derivative.
Why C5 Reacts Second (Transition Metal Catalysis)
The C5-iodide is located on the carbocyclic (benzene) ring of the quinazoline core. Unlike the pyrimidine ring, this region lacks the extreme electron deficiency required for SNAr. Therefore, the C5-I bond remains completely inert during the C4 amination. However, the carbon-iodine bond is significantly weaker than a carbon-chlorine bond, making it the kinetically favored site for oxidative addition by low-valent transition metals, such as Palladium(0). This allows for subsequent Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reactions to build complexity at the C5 position[5].
Table 2: Orthogonal Reactivity Profile
| Reactive Site | Leaving Group | Primary Reaction Type | Mechanistic Causality / Driving Force |
| C4 Position | Chloride (-Cl) | SNAr | High electrophilicity induced by adjacent pyrimidine nitrogens. |
| C5 Position | Iodide (-I) | Pd-Catalyzed Cross-Coupling | Weak C-I bond energy; primed for oxidative addition by Pd(0). |
| C2 Position | Methyl (-CH3) | Inert / Structural | Provides steric shielding; prevents metabolic oxidation at C2. |
Mechanistic Visualization
The following workflow illustrates the strict operational sequence required to functionalize this scaffold without cross-reactivity or catalyst poisoning.
Caption: Orthogonal functionalization of CAS 1935505-11-5 via C4-SNAr and C5-Palladium coupling.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems.
Protocol A: Nucleophilic Aromatic Substitution (SNAr) at C4
Objective: Synthesize the 4-anilino-5-iodo-2-methylquinazoline intermediate.
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Reaction Setup: In an oven-dried round-bottom flask, dissolve 1.0 equivalent of 4-Chloro-5-iodo-2-methylquinazoline (CAS 1935505-11-5) in anhydrous isopropanol (0.2 M).
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Reagent Addition: Add 1.2 equivalents of the desired aniline derivative, followed by 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).
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Causality Note: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the incoming aniline nucleophile.
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Thermal Activation: Heat the reaction mixture to 80°C under a nitrogen atmosphere for 4–6 hours.
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Self-Validation (LC-MS): Monitor the reaction via LC-MS. The protocol is validated when the starting material mass (m/z ~305 [M+H]+) completely disappears, replaced by the product mass. The retention of the isotopic iodine signature confirms the C5 position remains uncompromised.
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Isolation: Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography (Silica gel, Hexanes/EtOAc).
Protocol B: Suzuki-Miyaura Cross-Coupling at C5
Objective: Introduce an aryl/heteroaryl group at the C5 position.
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Reaction Setup: Charge a Schlenk flask with 1.0 equivalent of the 4-amino-5-iodo-2-methylquinazoline intermediate, 1.5 equivalents of an aryl boronic acid, and 3.0 equivalents of potassium carbonate (K₂CO₃).
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Solvent Degassing: Add a mixture of 1,4-Dioxane and H₂O (4:1 v/v). Sparge the solvent with argon for 15 minutes.
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Causality Note: Dissolved oxygen rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II), halting the catalytic cycle. Strict degassing is non-negotiable.
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Catalyst Addition: Add 0.05 equivalents of Pd(dppf)Cl₂. Seal the flask and heat to 90°C for 12 hours.
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Self-Validation (TLC/UV): Monitor via TLC. The highly conjugated product will exhibit a distinct, bright fluorescence shift under 365 nm UV light compared to the starting material.
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Workup: Filter the mixture through a pad of Celite to remove palladium black. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via column chromatography.
Application in Drug Discovery: Targeting Kinase Resistance
The ultimate value of CAS 1935505-11-5 lies in its translation to pharmacology. In the design of Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors, the quinazoline core mimics the adenine ring of ATP[4].
When the 4-anilinoquinazoline pharmacophore binds to the kinase hinge region (forming a critical hydrogen bond via the N1 atom), the C5 position is uniquely oriented toward the solvent-exposed channel or the hydrophobic selectivity pocket, depending on the specific kinase conformation[1]. By utilizing the C5-iodide handle to introduce bulky, lipophilic, or covalent-binding moieties (e.g., acrylamides), medicinal chemists can design inhibitors capable of overcoming severe clinical resistance mutations, such as the EGFR T790M "gatekeeper" mutation[5]. Furthermore, structural heterogeneity achieved through this scaffold enables the development of multi-target therapies, which are increasingly critical in modern oncology[6].
References
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SciELO. Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Retrieved from: [Link]
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Eman Research. Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. Retrieved from: [Link]
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Academia.edu. Quinazoline derivatives as potential anticancer agents: a patent review (2007 – 2010). Retrieved from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scielo.br [scielo.br]
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- 4. Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential [publishing.emanresearch.org]
- 5. publishing.emanresearch.org [publishing.emanresearch.org]
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